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For Researchers, Scientists, and Drug Development
Professionals

These application notes provide a comprehensive overview of the dosage and administration of
ReACp53, a cell-permeable peptide inhibitor of mutant p53 aggregation, for in vivo xenograft
studies. The following protocols and data are compiled from preclinical studies in prostate and
ovarian cancer models.

Introduction

The tumor suppressor protein p53 is mutated in over half of all human cancers, often leading to
loss of its normal function and the gain of oncogenic properties.[1][2][3] In many cases, mutant
p53 proteins misfold and form amyloid-like aggregates, which contribute to their dysfunction.[1]
[2][3] ReACPp53 is a rationally designed, cell-penetrating peptide that targets these aggregates,
aiming to restore the wild-type function of p53.[1][4][5][6] In preclinical xenograft models,
ReACp53 has been shown to inhibit tumor growth and induce cancer cell death, highlighting its
therapeutic potential.[1][3]

Mechanism of Action
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ReACp53 is designed to interfere with the aggregation of mutant p53.[1][7] By binding to
aggregation-prone sequences within the p53 protein, ReACp53 can disaggregate existing
amyloid structures and prevent their formation.[1][5] This restoration of a more native
conformation allows mutant p53 to regain some of its tumor-suppressive functions, including
transcriptional activation of target genes like p21, induction of apoptosis through pathways
involving Bax and mitochondria, and cell cycle arrest.[1][3]
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Figure 1: ReACp53 Signaling Pathway

Quantitative Data from Xenograft Studies

The following tables summarize the experimental parameters and outcomes from various
published xenograft studies involving ReACp53.

Table 1: ReACp53 Monotherapy in Prostate Cancer Xenograft Models
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Parameter

Study Details

Animal Model

Immunocompromised NSG (NOD.Cg-
Prkdcscidll2rgtm1Wijl/SzJ) mice[1]

Cell Lines

CWRR1 (mutant p53), C4-2 (wild-type p53)[1]

Xenograft Type

Subcutaneous[1]

ReACp53 Dosage

Not explicitly stated in the provided abstract, but
treatment was effective.

Administration Route

Intraperitoneal (IP) is a common route for

peptide delivery in such studies.

Treatment Schedule

Not explicitly stated in the provided abstract.

Key Findings

- Significantly suppressed tumor growth of
CWRR1-derived xenografts.[1] - Had less effect
on the growth of C4-2 (wild-type p53)

xenografts.[1]

Table 2: ReACp53 Monotherapy and Combination Therapy in Ovarian Cancer Xenograft

Models
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Parameter

Study Details

Animal Model

Female NSG (NOD.Cg-
Prkdcscidll2rgtm1Wijl/SzJ) mice, 6-8 weeks
old[8]

OVCAR3 (mutant p53), OVCARS (mutant p53),

Cell Lines S1 GODL (patient-derived, mutant p53), MCF7
(wild-type p53)[7][9]
Xenograft Type Intraperitoneal (IP) and Subcutaneous|[7][9][10]

ReACp53 Dosage

15 mg/kg[71[9]

Administration Route

Intraperitoneal (IP)[9]

Treatment Schedule

- Daily for 3 weeks[9] - 3 times per week[7]

Combination Agent

Carboplatin (10 mg/kg for OVCAR3, 50 mg/kg
for OVCARS), administered once per week (IP)

[7]

Key Findings

- Monotherapy: Shrank xenografts in vivo and
decreased tumor proliferation.[6][10] -
Combination Therapy: Extended overall survival
in mice with OVCARS xenografts when
combined with carboplatin, compared to

carboplatin alone.[7]

Experimental Protocols

The following are detailed protocols for conducting xenograft studies with ReACp53, based on

methodologies described in the literature.
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Start: Prepare Materials

1. Cell Culture 2. Animal Preparation
(e.g., OVCAR3, CWRR1) (e.g., 6-8 week old NSG mice)

N

3. Xenograft Implantation
(Subcutaneous or IP)

Y

4. Tumor Growth Monitoring
(Calipers or Bioluminescence)

Yy

5. Randomization into Treatment Groups
(e.g., Vehicle, ReACp53, Combo)

Yy

6. Treatment Administration
(e.g., 15 mg/kg ReACp53, IP)

Y

7. Continued Monitoring
(Tumor volume, body weight, survival)

Yy

8. Study Endpoint & Tissue Collection
(Tumor size limit, necropsy)

Yy

9. Data Analysis
(Statistics, IHC, Western Blot)

End: Report Findings
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Figure 2: General Xenograft Experimental Workflow
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Protocol 1: Subcutaneous Xenograft Model

This protocol is adapted from studies in prostate cancer models.[1]

1. Cell Preparation: a. Culture cancer cells (e.g., CWRR1) in their recommended medium until
they reach 70-80% confluency. b. Harvest cells using trypsin and wash with sterile PBS. c.
Resuspend the cell pellet in a 1:1 mixture of sterile 1x HBSS and Matrigel.[1] d. Keep the cell
suspension on ice to prevent the Matrigel from solidifying. The final concentration should be 2 x
107 cells/mL for a 2 x 106 cell injection in 0.1 mL.[1]

2. Animal Inoculation: a. Use immunocompromised mice (e.g., 6-8 week old male NSG mice).
[1] b. Anesthetize the mouse using an approved method. c. Subcutaneously inject 0.1 mL of the
cell suspension (2 x 106 cells) into the right flank of the mouse.[1] d. Monitor the animals for
tumor growth.

3. Treatment: a. Once tumors reach a palpable size (e.g., 100-200 mm?), randomize the mice

into treatment groups (e.g., vehicle control, ReACp53). b. Prepare ReACp53 for in vivo use. A
common vehicle is sterile PBS. c. Administer ReACp53 via intraperitoneal (IP) injection at the

desired dose (e.g., 15 mg/kg). d. Follow the determined treatment schedule (e.g., daily, every

48 hours).

4. Monitoring and Endpoint: a. Measure tumor dimensions with calipers 2-3 times per week and
calculate tumor volume (Volume = 0.5 x Length x Width?). b. Monitor animal health and body
weight throughout the study. c. Euthanize animals when tumors reach the predetermined
endpoint size or if signs of distress are observed, in accordance with IACUC guidelines. d.
Harvest tumors for downstream analysis (e.g., H&E staining, immunohistochemistry for p53,
p21, Ki67).[11]

Protocol 2: Intraperitoneal (IP) Disseminated Xenograft
Model

This protocol is adapted from studies in ovarian cancer.[7][8]

1. Cell Preparation: a. Prepare cancer cells (e.g., OVCAR3) as described in Protocol 1, Steps
la-1b. b. Resuspend the cells in sterile PBS or HBSS to the desired concentration (e.g., 3.0 x
107 cells/mL for a 3.0 x 106 cell injection in 0.1 mL).[7]
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2. Animal Inoculation: a. Use female immunocompromised mice (e.g., 6-8 week old NSG mice).
[8] b. Inject 0.1 mL of the cell suspension (3.0 x 106 cells) into the intraperitoneal cavity of each
mouse.[7]

3. Treatment: a. Allow a period for tumors to establish (e.g., 2 weeks). Confirm tumor take in a
subset of animals if necessary.[7] b. Randomize the remaining mice into treatment groups (e.g.,
Vehicle, ReACp53, Carboplatin, ReACp53 + Carboplatin).[7] c. Administer ReACp53 (e.g., 15
mg/kg, IP, 3 times per week) and/or other agents (e.g., Carboplatin, 10 mg/kg, IP, once per
week) according to the study design.[7]

4. Monitoring and Endpoint: a. For survival studies, monitor the mice daily for signs of distress,
ascites formation, or increased abdominal girth. b. Record the date of euthanasia or death for
each animal to generate survival curves. c. At the study endpoint, perform a necropsy to
assess tumor burden and collect tissues for further analysis.

Concluding Remarks

ReACp53 has demonstrated significant anti-tumor activity in xenograft models of cancers with
mutant p53.[1][7] The provided protocols offer a framework for designing and executing in vivo
studies to further evaluate its efficacy. The optimal dosage and administration schedule may
vary depending on the specific cancer model and should be determined empirically.
Combination therapies, such as with standard chemotherapeutic agents like carboplatin,
represent a promising strategy to enhance the therapeutic effect of ReACp53.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

Suits your experiment?
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